N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine;hydrochloride
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Overview
Description
N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine;hydrochloride: is a chemical compound with the molecular formula C7H13ClN2O It is known for its unique structure, which includes a cyclopropyl group attached to a pyrrolidine ring, and a hydroxylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine;hydrochloride typically involves the reaction of cyclopropylamine with pyrrolidine-3-one, followed by the introduction of a hydroxylamine group. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process. Purification steps such as crystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The cyclopropyl or pyrrolidine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein modification.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active sites, leading to inhibition or modification of the target molecule. The cyclopropyl and pyrrolidine groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine
- N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine;hydrobromide
Uniqueness
N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine;hydrochloride is unique due to its specific combination of functional groups and structural features. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.
Properties
IUPAC Name |
N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c10-8-6-3-4-9(5-6)7-1-2-7;/h7,10H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYPYWOPZNEENM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(=NO)C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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